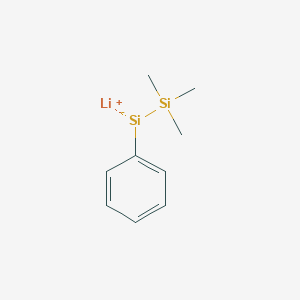
CID 78068275
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CID 78068275 is a chemical compound registered in the PubChem database. It is known for its unique properties and potential applications in various scientific fields. This compound has garnered interest due to its distinctive chemical structure and reactivity.
Preparation Methods
The synthesis of CID 78068275 involves several steps, including the use of specific reagents and reaction conditions. One common synthetic route involves the use of N-protective indole and halogenated hydrocarbons, which undergo a C-H alkylation reaction under the action of a manganese catalyst and magnesium metal . Industrial production methods may vary, but they typically involve optimizing reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
CID 78068275 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and halogenating agents. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can introduce various functional groups into the compound .
Scientific Research Applications
CID 78068275 has a wide range of scientific research applications In chemistry, it is used as a building block for synthesizing more complex molecules In biology, it may be used in studies involving enzyme interactions and metabolic pathwaysAdditionally, it is used in various industrial processes, including the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of CID 78068275 involves its interaction with specific molecular targets and pathways. It may act by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context. Understanding the mechanism of action is crucial for optimizing its use in scientific research and therapeutic applications .
Comparison with Similar Compounds
CID 78068275 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with comparable chemical structures or reactivity profiles. For example, compounds with similar functional groups or molecular frameworks can be considered for comparison.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields Its unique properties, diverse reactivity, and wide range of applications make it a valuable subject of study
Properties
Molecular Formula |
C9H14LiSi2 |
|---|---|
Molecular Weight |
185.3 g/mol |
InChI |
InChI=1S/C9H14Si2.Li/c1-11(2,3)10-9-7-5-4-6-8-9;/h4-8H,1-3H3;/q-1;+1 |
InChI Key |
HLVQOTQZDHXGQS-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].C[Si](C)(C)[Si-]C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















